molecular formula C22H19N3O5 B11547910 3-Methoxy-N'-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide

3-Methoxy-N'-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide

Cat. No.: B11547910
M. Wt: 405.4 g/mol
InChI Key: SFXZIQWBMBVTIG-OEAKJJBVSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Methoxy-N’-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide is a complex organic compound with potential applications in various fields of scientific research. This compound is characterized by its unique structure, which includes a naphthalene core, a methoxy group, a nitro group, and a hydrazide linkage.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-N’-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide typically involves multiple steps, starting from readily available starting materials. The key steps include:

    Formation of the Naphthalene Core: The naphthalene core can be synthesized through various methods, including Friedel-Crafts acylation and subsequent cyclization.

    Introduction of the Methoxy Group: The methoxy group is introduced via methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Formation of the Nitro Group: The nitro group is introduced through nitration reactions using nitric acid and sulfuric acid.

    Formation of the Hydrazide Linkage: The hydrazide linkage is formed by reacting the appropriate hydrazine derivative with the naphthalene core.

Industrial Production Methods

Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This includes the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

3-Methoxy-N’-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst or sodium borohydride.

    Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic conditions.

    Reduction: Hydrogen gas with a palladium catalyst or sodium borohydride in ethanol.

    Substitution: Sodium hydroxide or other strong bases for nucleophilic substitution.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

3-Methoxy-N’-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide has several applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, including drug development.

    Industry: Used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Methoxy-N’-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components, leading to various biological effects. The hydrazide linkage can also form covalent bonds with target proteins, modulating their activity.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-nitrosalicylaldehyde: Similar in structure but lacks the naphthalene core and hydrazide linkage.

    4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide: Contains a thiosemicarbazide linkage and an indole core.

Uniqueness

3-Methoxy-N’-[(E)-[5-nitro-2-(prop-2-EN-1-yloxy)phenyl]methylidene]naphthalene-2-carbohydrazide is unique due to its combination of a naphthalene core, methoxy group, nitro group, and hydrazide linkage, which confer distinct chemical and biological properties.

Properties

Molecular Formula

C22H19N3O5

Molecular Weight

405.4 g/mol

IUPAC Name

3-methoxy-N-[(E)-(5-nitro-2-prop-2-enoxyphenyl)methylideneamino]naphthalene-2-carboxamide

InChI

InChI=1S/C22H19N3O5/c1-3-10-30-20-9-8-18(25(27)28)11-17(20)14-23-24-22(26)19-12-15-6-4-5-7-16(15)13-21(19)29-2/h3-9,11-14H,1,10H2,2H3,(H,24,26)/b23-14+

InChI Key

SFXZIQWBMBVTIG-OEAKJJBVSA-N

Isomeric SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)N/N=C/C3=C(C=CC(=C3)[N+](=O)[O-])OCC=C

Canonical SMILES

COC1=CC2=CC=CC=C2C=C1C(=O)NN=CC3=C(C=CC(=C3)[N+](=O)[O-])OCC=C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.